molecular formula C12H10N4O4S2 B2932369 methyl 3-({pyrazolo[1,5-a]pyrimidin-6-yl}sulfamoyl)thiophene-2-carboxylate CAS No. 2034450-01-4

methyl 3-({pyrazolo[1,5-a]pyrimidin-6-yl}sulfamoyl)thiophene-2-carboxylate

Cat. No.: B2932369
CAS No.: 2034450-01-4
M. Wt: 338.36
InChI Key: DPKYVMJNJQAUGW-UHFFFAOYSA-N
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Description

Methyl 3-({pyrazolo[1,5-a]pyrimidin-6-yl}sulfamoyl)thiophene-2-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine scaffold fused to a thiophene ring via a sulfamoyl linkage. The pyrazolo[1,5-a]pyrimidine core is a privileged structure in medicinal chemistry due to its ability to mimic purine bases, enabling interactions with biological targets such as kinases and receptors .

Properties

IUPAC Name

methyl 3-(pyrazolo[1,5-a]pyrimidin-6-ylsulfamoyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O4S2/c1-20-12(17)11-9(3-5-21-11)22(18,19)15-8-6-13-10-2-4-14-16(10)7-8/h2-7,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPKYVMJNJQAUGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NC2=CN3C(=CC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-({pyrazolo[1,5-a]pyrimidin-6-yl}sulfamoyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of aminopyrazole with a suitable aldehyde, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core . The thiophene-2-carboxylate moiety is then introduced through esterification reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .

Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidine Formation

The pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized via cyclocondensation reactions between 3-aminopyrazoles and 1,3-biselectrophiles (e.g., β-diketones, β-enaminones, or α-azidochalcones) . For example:

  • Cyclocondensation of 3-aminopyrazole with β-enaminones under microwave irradiation yields regioselective pyrazolo[1,5-a]pyrimidines .

  • Michael addition of α-azidochalcones to 3-aminopyrazoles, followed by cyclization and tautomerization, forms the pyrazolo[1,5-a]pyrimidine core .

Sulfamoyl Group Installation

The sulfamoyl (-SO2_2-NH-) bridge is introduced via nucleophilic substitution or coupling reactions:

  • Reacting pyrazolo[1,5-a]pyrimidin-6-amine with sulfonyl chlorides (e.g., thiophene-2-sulfonyl chloride) in the presence of a base (e.g., triethylamine).

Thiophene-Carboxylate Esterification

The methyl ester at the thiophene-2-carboxylate position is formed via esterification of the corresponding carboxylic acid using methanol and an acid catalyst (e.g., H2_2SO4_4) .

Reactivity of Functional Groups

The compound exhibits reactivity at three key sites:

Pyrazolo[1,5-a]pyrimidine Ring

  • Electrophilic Substitution : The C5 and C7 positions undergo halogenation or nitration due to electron-rich aromatic regions .

  • Nucleophilic Attack : The NH group in the pyrazole ring participates in alkylation or acylation reactions .

Sulfamoyl Group

  • Hydrolysis : The sulfamoyl linkage (-SO2_2-NH-) is susceptible to acidic or basic hydrolysis, yielding sulfonic acids or amines.

  • Cross-Coupling : Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) enable aryl group introduction at the sulfamoyl nitrogen.

Thiophene-Carboxylate Ester

  • Ester Hydrolysis : The methyl ester hydrolyzes to the carboxylic acid under basic conditions (e.g., NaOH/H2_2O) .

  • Nucleophilic Substitution : The carboxylate can react with amines to form amides or with alcohols to generate new esters .

Biological Activity Enhancement

  • α-Glucosidase Inhibition : Analogous pyrazolo[1,5-a]pyrimidines show IC50_{50} values as low as 15.2 µM, outperforming acarbose (IC50_{50} = 750 µM) .

  • Kinase Inhibition : Triazolo-pyrimidine derivatives exhibit activity against phosphodiesterases and kinases.

Structural Modifications

Reaction Type Conditions Product Yield
Ester Hydrolysis 1M NaOH, reflux, 6h3-({pyrazolo[1,5-a]pyrimidin-6-yl}sulfamoyl)thiophene-2-carboxylic acid85–92%
Sulfamoyl Alkylation K2_2CO3_3, DMF, alkyl halide, 80°CN-Alkyl derivatives70–78%
Amide Formation EDC/HOBt, DCM, RTThiophene-2-carboxamide analogs65–75%

Mechanistic Insights

  • Cyclocondensation : Proceeds via aza-Michael addition followed by intramolecular nucleophilic attack .

  • Sulfamoylation : Involves SN2 displacement at the sulfonyl chloride center.

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C.

  • Photodegradation : UV light induces cleavage of the sulfamoyl group.

Scientific Research Applications

Methyl 3-({pyrazolo[1,5-a]pyrimidin-6-yl}sulfamoyl)thiophene-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anticancer properties, particularly as a CDK2 inhibitor.

Mechanism of Action

The mechanism of action of methyl 3-({pyrazolo[1,5-a]pyrimidin-6-yl}sulfamoyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell proliferation .

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The compound shares structural homology with several pyrazolo[1,5-a]pyrimidine derivatives, differing in substituents and functional groups. Below is a comparative analysis based on the evidence:

Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives
Compound Name / ID Key Substituents Biological Activity/Application Reference ID
Methyl 3-({pyrazolo[1,5-a]pyrimidin-6-yl}sulfamoyl)thiophene-2-carboxylate Thiophene-2-carboxylate, sulfamoyl linkage Potential kinase inhibition (inferred) N/A
3-(2-(Pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamide Ethynyl benzamide DDR1 inhibitor (IC₅₀ = 3.2 nM)
4-((2,7-Diamino-5-hydroxy-3-(4-tolyldiazenyl)pyrazolo[1,5-a]pyrimidin-6-yl)diazenyl)-N-(diaminomethylene)benzene sulfonamide (2a) Sulfonamide, diazenyl groups Synthetic intermediate (antimicrobial study)
5-(3-(Ethylsulfonyl)pyridin-2-yl)-pyrazolo[1,5-a]pyrimidine Ethylsulfonyl pyridine Pesticide/insecticide agent
Methyl 6-(2-chloroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate Chloroethyl group Therapeutic research (undisclosed targets)
Ethyl 2-[[5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonylamino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Trifluoromethyl, dimethylphenyl, benzothiophene Drug discovery (unpublished)

Biological Activity

Methyl 3-({pyrazolo[1,5-a]pyrimidin-6-yl}sulfamoyl)thiophene-2-carboxylate is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and therapeutic applications.

Overview of Pyrazolo[1,5-a]pyrimidine Derivatives

Pyrazolo[1,5-a]pyrimidines have emerged as a significant class of compounds in drug discovery due to their diverse biological activities. These derivatives have been investigated for their potential as inhibitors in various therapeutic areas, including oncology, infectious diseases, and inflammation.

  • Inhibition of Enzymatic Targets :
    • This compound has shown inhibitory activity against specific enzymes such as phosphoinositide 3-kinase delta (PI3Kδ), which is crucial in immune response and cancer cell proliferation. The compound demonstrated an IC50 value of 18 nM, indicating potent activity against this target .
  • Antimicrobial Properties :
    • Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit antimicrobial properties against pathogens such as Mycobacterium tuberculosis and Plasmodium falciparum. The compound's structural analogs have been associated with inhibition of membrane-bound pyrophosphatase (mPPase), which is essential for the survival of these pathogens .
  • Anticancer Activity :
    • The compound has also been evaluated for its anticancer potential, particularly as a tropomyosin receptor kinase (Trk) inhibitor. Certain derivatives have shown significant inhibitory potency against Trk receptors with IC50 values below 5 nM . This suggests a promising avenue for targeting cancer cell signaling pathways.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to specific structural features:

Structural FeatureImpact on Activity
Sulfamoyl GroupEnhances binding affinity to target enzymes
Thiophene RingContributes to hydrophobic interactions
Carboxylate GroupAffects solubility and bioavailability

Research has shown that modifications to the pyrazolo[1,5-a]pyrimidine core can lead to significant changes in potency and selectivity against various biological targets .

Case Studies

  • Antitubercular Activity :
    • A focused library of pyrazolo[1,5-a]pyrimidine analogs was synthesized and screened for antitubercular activity. Compounds were found to exhibit low cytotoxicity while maintaining effective inhibition against Mycobacterium tuberculosis within macrophages .
  • Inhibition of Protozoan Parasites :
    • A study explored the efficacy of pyrazolo[1,5-a]pyrimidines against Plasmodium falciparum mPPase. The most promising compounds demonstrated low micromolar activity (IC50 = 14–18 μM), indicating their potential as antimalarial agents .

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